Thailanstatin B

Description

This compound has been reported in Burkholderia thailandensis with data available.

from Burkholderia thailandensis; modulates glucocorticoid receptor splicing process to enhance GRbeta levels and thereby decrease the GC response; potential glaucoma therapeutic agent; structure in first source

Structure

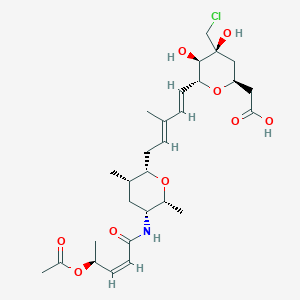

2D Structure

3D Structure

Properties

Molecular Formula |

C28H42ClNO9 |

|---|---|

Molecular Weight |

572.1 g/mol |

IUPAC Name |

2-[(2S,4S,5R,6R)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-(chloromethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |

InChI |

InChI=1S/C28H42ClNO9/c1-16(7-10-24-27(35)28(36,15-29)14-21(39-24)13-26(33)34)6-9-23-17(2)12-22(19(4)38-23)30-25(32)11-8-18(3)37-20(5)31/h6-8,10-11,17-19,21-24,27,35-36H,9,12-15H2,1-5H3,(H,30,32)(H,33,34)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1 |

InChI Key |

GAXKYFBEYVVCBB-FUDLAKRJSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Thailanstatin B Binding Site on SF3b Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin B is a potent natural product that inhibits pre-mRNA splicing, a critical process in eukaryotic gene expression.[1][2] Its cytotoxic properties and ability to modulate splicing make it a compound of significant interest for cancer therapeutics and as a tool for studying the splicing machinery.[3] this compound, along with other related natural products like pladienolide B and spliceostatin A, targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5] This technical guide provides a comprehensive overview of the this compound binding site on the SF3b complex, including quantitative binding data for related compounds, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

The SF3b Complex and its Role in Splicing

The SF3b complex is essential for the recognition of the branch point adenosine (BPA) within the intron of a pre-mRNA molecule.[1] This recognition is a crucial step in the assembly of the spliceosome and the subsequent catalytic reactions that excise introns and ligate exons to produce mature mRNA. The SF3b complex is a multi-protein entity, with SF3B1 and PHF5A being key subunits that form the binding pocket for splicing modulators.[6][7]

This compound Binding Site and Mechanism of Action

While a high-resolution structure of this compound in complex with SF3b is not yet publicly available, extensive structural and biochemical studies on related compounds, such as E7107, have elucidated the binding site and mechanism of action.[1][8] These studies reveal that this compound and similar splicing modulators bind to a highly conserved pocket on the SF3b complex, specifically at the interface of the SF3B1 and PHF5A subunits.[6][7] This pocket is the same site that recognizes the branch point adenosine of the pre-mRNA.[1][8]

The binding of this compound is non-covalent and acts through a competitive mechanism.[1][9] By occupying the BPA-binding pocket, this compound sterically hinders the binding of the pre-mRNA substrate, thereby preventing the proper assembly of the spliceosome and inhibiting the splicing process.[1][8] This leads to an accumulation of unspliced pre-mRNA in the nucleus.[5]

Key residues within the SF3B1 and PHF5A subunits are critical for the interaction with these splicing modulators. For the related compound E7107, residues such as R1074 in SF3B1 and Y36 in PHF5A have been identified as crucial for binding.[1][8] Mutations in these residues can confer resistance to the inhibitory effects of these compounds.[1][8] Other residues in SF3B1, including L1066, T1077, and V1078, also contribute to the formation of the binding pocket.[6][10]

Quantitative Binding and Activity Data

The following tables summarize the available quantitative data for this compound and related splicing modulators that bind to the SF3b complex.

| Compound | Assay Type | Value | Target | Reference |

| Thailanstatin A | Splicing Inhibition | IC50 = 650 nM | Eukaryotic RNA Splicing | [9] |

| Thailanstatin A | Antiproliferative | GI50 = 1.11-2.69 nM | Multiple cancer cell lines | [9] |

| This compound | Splicing Inhibition | single to sub-μM range | pre-mRNA splicing | [2] |

| E7107 | Microscale Thermophoresis | Kd = 3.6 nM | SF3b subcomplex | [1] |

Table 1: Quantitative data for this compound and related compounds.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction between splicing modulators and the SF3b complex are provided below. These protocols are based on the successful studies of the SF3b complex with the splicing modulator E7107.[1]

Recombinant SF3b Subcomplex Expression and Purification

-

Objective: To produce a stable and soluble four-protein SF3b subcomplex (SF3B1, SF3B3, PHF5A, and SF3B5) for structural and biophysical studies.

-

Methodology:

-

Subclone the genes for truncated human SF3B1 (residues 454–1304) and full-length SF3B3, PHF5A, and SF3B5 into a pFastBac1 vector.

-

Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).

-

Infect Sf9 insect cells with the recombinant baculovirus and incubate for 48-72 hours.

-

Harvest the cells and lyse them in a buffer containing 25 mM HEPES-KOH (pH 7.8), 400 mM KCl, 10% glycerol, 0.5 mM TCEP, and protease inhibitors.

-

Clarify the lysate by centrifugation and apply the supernatant to a Strep-Tactin affinity column (IBA).

-

Wash the column extensively and elute the complex with lysis buffer containing 5 mM desthiobiotin.

-

Further purify the complex by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated in a buffer containing 25 mM HEPES-KOH (pH 7.8), 200 mM KCl, 5% glycerol, and 0.5 mM TCEP.

-

Assess the purity and integrity of the complex by SDS-PAGE and Coomassie blue staining.

-

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the three-dimensional structure of the SF3b complex bound to a splicing modulator.

-

Methodology:

-

Concentrate the purified SF3b subcomplex to 2-5 mg/mL.

-

Incubate the complex with a 5- to 10-fold molar excess of the splicing modulator for 30 minutes on ice.

-

Apply 3 μL of the complex-ligand mixture to a glow-discharged C-flat holey carbon grid (Protochips).

-

Blot the grid for 3-4 seconds and plunge-freeze it in liquid ethane using a Vitrobot Mark IV (FEI).

-

Collect cryo-EM data on a Titan Krios electron microscope (FEI) equipped with a Gatan K2 Summit direct electron detector.

-

Process the raw movie frames for motion correction and dose-weighting using MotionCor2.

-

Estimate the contrast transfer function (CTF) parameters using Gctf.

-

Perform particle picking, 2D classification, and 3D classification and refinement using RELION.

-

Build and refine the atomic model into the final cryo-EM map using Coot and Phenix.

-

Scintillation Proximity Assay (SPA)

-

Objective: To measure the binding affinity of compounds to the SF3b complex in a high-throughput format.

-

Methodology:

-

Coat streptavidin-coated SPA beads (PerkinElmer) with a biotinylated antibody that captures the SF3b complex.

-

Incubate the beads with the purified SF3b subcomplex.

-

Add a tritiated version of a known SF3b binder (e.g., [3H]-pladienolide B) at a fixed concentration.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Incubate the mixture to allow for competitive binding.

-

Measure the scintillation signal using a microplate reader. The signal is proportional to the amount of [3H]-ligand bound to the SF3b complex on the beads.

-

Calculate the IC50 value from the dose-response curve.

-

Microscale Thermophoresis (MST)

-

Objective: To determine the dissociation constant (Kd) of the protein-ligand interaction in solution.

-

Methodology:

-

Label the purified SF3b subcomplex with a fluorescent dye (e.g., NT-647-NTA).

-

Keep the concentration of the fluorescently labeled SF3b complex constant.

-

Titrate the unlabeled ligand (e.g., this compound) over a wide range of concentrations.

-

Incubate the samples for a short period to reach binding equilibrium.

-

Load the samples into capillaries and measure the thermophoretic movement using a Monolith NT instrument (NanoTemper Technologies).

-

The change in thermophoresis upon ligand binding is used to determine the Kd value by fitting the data to a binding curve.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Binding Site Characterization

References

- 1. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

Thailanstatin B: A Technical Guide to its Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin B is a potent natural product that has garnered significant interest in the scientific community for its profound biological activity as a pre-mRNA splicing inhibitor. Isolated from the fermentation broth of Burkholderia thailandensis MSMB43, this compound belongs to the spliceostatin family of compounds, which are known for their cytotoxic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound is structurally characterized by a complex macrocyclic architecture, featuring a tetrahydropyran ring, a dienyl side chain, and a (2Z,4S)-4-acetoxy-2-butenamide fragment. A distinguishing feature of this compound compared to other spliceostatins, such as Thailanstatin A, is the presence of a chlorohydrin functionality in place of an epoxide ring.[3] This structural modification contributes to its chemical properties and biological activity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂ClNO₉ | [3] |

| Molecular Weight | 572.1 g/mol | [3] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

¹H and ¹³C NMR Data (CD₃OD, 500 MHz for ¹H, 125 MHz for ¹³C)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 174.1 | 2.63 (d, 15.0), 2.50 (d, 15.0) |

| 2 | 43.1 | 3.84 (m) |

| 3 | 66.2 | 4.02 (m) |

| 4 | 74.5 | 3.38 (m) |

| 5 | 76.9 | 3.51 (m) |

| 6 | 36.5 | 1.85 (m) |

| 7 | 78.1 | 3.78 (m) |

| 8 | 130.5 | 5.68 (dd, 15.0, 8.5) |

| 9 | 134.5 | 6.49 (dd, 15.0, 10.5) |

| 10 | 126.4 | 6.01 (d, 10.5) |

| 11 | 142.8 | - |

| 12 | 16.0 | 1.78 (s) |

| 13 | 76.6 | 4.08 (m) |

| 14 | 34.5 | 2.15 (m) |

| 15 | 72.1 | 4.45 (m) |

| 16 | 78.9 | 3.21 (m) |

| 17 | 35.1 | 1.95 (m) |

| 18 | 61.9 | 3.65 (m) |

| 1' | 167.8 | - |

| 2' | 125.1 | 6.15 (d, 12.0) |

| 3' | 145.2 | 7.28 (dd, 12.0, 8.0) |

| 4' | 69.8 | 5.35 (m) |

| 5' | 20.1 | 1.25 (d, 6.5) |

| 6-Me | 17.5 | 0.95 (d, 7.0) |

| 17-Me | 13.8 | 0.88 (d, 7.0) |

| OAc-CO | 172.5 | - |

| OAc-Me | 21.1 | 2.05 (s) |

Data compiled from the discovery and structural elucidation literature.

High-Resolution Mass Spectrometry (HRMS)

-

Method: Electrospray Ionization (ESI)

-

Result: [M+Na]⁺ calculated for C₂₈H₄₂ClNO₉Na: 594.2440, found: 594.2442.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its mechanism of action is the inhibition of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[1][2] Specifically, this compound targets the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[4] By binding to SF3b, this compound stalls the splicing process, leading to an accumulation of unspliced pre-mRNA, disruption of gene expression, and ultimately, apoptosis in cancer cells.

In Vitro Splicing Inhibition

This compound has been shown to inhibit pre-mRNA splicing in in vitro assays with high potency.

| Assay | IC₅₀ |

| In vitro pre-mRNA splicing | ~1 µM |

Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| DU-145 | Prostate Cancer | 2.5 |

| NCI-H232A | Non-small Cell Lung Cancer | 3.1 |

| MDA-MB-231 | Triple-negative Breast Cancer | 4.8 |

| SKOV-3 | Ovarian Cancer | 6.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through multi-step synthetic routes. One notable strategy involves the late-stage conversion of a Thailanstatin A precursor.

Key Step: Epoxide Opening to Chlorohydrin

-

Starting Material: Tert-butyl ester of Thailanstatin A.

-

Reagent: Lithium chloride (LiCl).

-

Procedure: The tert-butyl ester of Thailanstatin A is exposed to LiCl, which induces the opening of the epoxide ring to form the corresponding chlorohydrin.

-

Deprotection: The tert-butyl ester is subsequently cleaved using an acid catalyst, such as formic acid, to yield this compound.[3]

References

- 1. Total Syntheses of Thailanstatins AâC, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents [figshare.com]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. In vitro assay of pre-mRNA splicing in mammalian nuclear extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Genomics-Guided Discovery of the Thailanstatin Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thailanstatin family of natural products represents a compelling class of potent anti-cancer agents discovered through a modern genomics-guided approach. This technical guide provides an in-depth overview of the discovery, biosynthesis, mechanism of action, and biological activity of the Thailanstatins. It is designed to serve as a comprehensive resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development.

The discovery of Thailanstatins originated from the genomic analysis of Burkholderia thailandensis MSMB43.[1] Bioinformatic mining of its genome revealed a cryptic biosynthetic gene cluster with homology to the one responsible for producing FR901464, a known pre-mRNA splicing inhibitor.[2] This genomics-first approach enabled the targeted isolation and characterization of three novel compounds: Thailanstatin A, B, and C.[1]

Subsequent studies have elucidated that Thailanstatins exert their potent antiproliferative effects by inhibiting the spliceosome, a crucial cellular machine responsible for pre-mRNA splicing.[3][4] Specifically, they bind to the SF3b subunit of the U2 snRNP complex.[3][5] This mechanism of action is of significant interest in cancer therapy, as the spliceosome is often hyperactive in cancer cells.[6] Thailanstatin A, in particular, has demonstrated remarkable potency against a range of cancer cell lines and is being explored as a payload for antibody-drug conjugates (ADCs).[3][5]

This guide summarizes the key quantitative data, details the experimental protocols employed in the discovery and characterization of Thailanstatins, and provides visual representations of the critical pathways and workflows.

Data Presentation

Table 1: In Vitro Splicing Inhibition of Thailanstatins

| Compound | IC50 (µM) | Source(s) |

| Thailanstatin A | 0.65 | [3][4] |

| Thailanstatin C | 6.84 |

Table 2: Antiproliferative Activity of Thailanstatin A (GI50, nM)

| Cell Line | GI50 (nM) | Cancer Type | Source(s) |

| DU-145 | 1.11 - 2.69 | Prostate Cancer | [3] |

| NCI-H232A | 1.11 - 2.69 | Lung Cancer | [3] |

| MDA-MB-231 | 1.11 - 2.69 | Breast Cancer | [3] |

| SKOV-3 | 1.11 - 2.69 | Ovarian Cancer | [3] |

Table 3: Thailanstatin Biosynthetic Gene Cluster (tst)

| Gene | Proposed Function |

| tstA - tstR | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway enzymes |

Experimental Protocols

The following are generalized protocols based on the available literature. Researchers should consult the cited primary literature for further details and may need to optimize these protocols for their specific experimental conditions.

Cultivation of Burkholderia thailandensis MSMB43 for Thailanstatin Production

Objective: To culture B. thailandensis MSMB43 under conditions that induce the expression of the Thailanstatin biosynthetic gene cluster.

Materials:

-

Burkholderia thailandensis MSMB43 strain

-

Luria-Bertani (LB) agar and broth

-

2S4G fermentation medium (40 g/L glycerol, 12.5 g/L HySoy soypeptone, 2 g/L (NH₄)₂SO₄, 0.1 g/L MgSO₄·7H₂O, 2 g/L CaCO₃, pH 7.0)

-

Appropriate antibiotics (if using a genetically modified strain)

-

Shaking incubator

-

Fermentor (for large-scale production)

Procedure:

-

Streak B. thailandensis MSMB43 on an LB agar plate and incubate at 30°C until single colonies appear.

-

Inoculate a single colony into 50 mL of LB broth and grow overnight at 30°C with shaking at 250 rpm.

-

Use the overnight culture to inoculate a 1 L flask containing 200 mL of 2S4G medium. The recommended inoculation volume is 2% (v/v).

-

Incubate the fermentation culture at 30°C with shaking at 250 rpm for 5-7 days.

-

For large-scale production, a fed-batch fermentation can be performed in a suitable fermentor, using a concentrated feed medium to maintain nutrient levels.

Isolation and Purification of Thailanstatins

Objective: To extract and purify Thailanstatins from the fermentation broth.

Materials:

-

Fermentation broth from B. thailandensis MSMB43

-

Ethyl acetate

-

Silica gel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water

-

Formic acid

Procedure:

-

Centrifuge the fermentation broth to separate the supernatant from the cell pellet.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Immediately mix the crude extract with silica gel to stabilize the Thailanstatins.

-

Perform initial fractionation of the crude extract using silica gel column chromatography with a step gradient of hexane and ethyl acetate.

-

Further purify the Thailanstatin-containing fractions by reverse-phase HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid. The specific gradient will need to be optimized.

-

Monitor the elution profile at 235 nm and collect fractions corresponding to the peaks of Thailanstatin A, B, and C.

-

Confirm the identity and purity of the isolated compounds using LC-MS and NMR.

In Vitro Pre-mRNA Splicing Inhibition Assay

Objective: To determine the inhibitory activity of Thailanstatins on pre-mRNA splicing.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

-

Thailanstatin compounds dissolved in DMSO

-

Splicing reaction buffer (containing ATP, MgCl₂, and other necessary cofactors)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel

-

Autoradiography film or phosphorimager

Procedure:

-

Set up splicing reactions in RNase-free microcentrifuge tubes on ice.

-

To each reaction, add HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.

-

Add varying concentrations of Thailanstatin compounds (or DMSO as a control) to the reactions.

-

Incubate the reactions at 30°C for 30-60 minutes.

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.

-

Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

-

Precipitate the RNA from the aqueous phase by adding ethanol and a salt (e.g., sodium acetate) and incubating at -20°C.

-

Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in an appropriate loading buffer.

-

Separate the RNA products (pre-mRNA, mRNA, lariat intron) on a denaturing polyacrylamide gel.

-

Visualize the RNA bands by autoradiography or phosphorimaging and quantify the band intensities to determine the IC50 value.[3]

Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Thailanstatins on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., DU-145, MDA-MB-231)

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

Thailanstatin compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the Thailanstatin compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds (include a DMSO-only control).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

If using a solubilizing solution other than DMSO, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the GI50 value.

Mandatory Visualization

Caption: Workflow for the genomics-guided discovery of Thailanstatins.

References

- 1. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]

- 6. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thailanstatin B: A Technical Whitepaper on its Antiproliferative Effects and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the antiproliferative properties of Thailanstatin B, a potent pre-mRNA splicing inhibitor. It details its mechanism of action, summarizes its effects on cancer cell lines, provides comprehensive experimental protocols for its evaluation, and visualizes key biological pathways and workflows.

Introduction

This compound is a natural product isolated from the bacterium Burkholderia thailandensis.[1] It belongs to a class of potent antiproliferative agents that function as inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] By targeting a core component of this machinery, this compound disrupts the maturation of mRNA transcripts, leading to downstream effects such as cell cycle arrest and apoptosis. Its high potency, with half-maximal growth inhibitory concentrations reported in the single-digit nanomolar range for several human cancer cell lines, makes it a compound of significant interest for oncology research and as a potential payload for antibody-drug conjugates (ADCs).[1]

Mechanism of Action: Spliceosome Inhibition

The primary molecular target of this compound is the Splicing Factor 3b (SF3B) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. Specifically, it binds to the SF3B1 subunit. This interaction physically obstructs the splicing process, preventing the precise excision of introns from pre-mRNA.

The inhibition of pre-mRNA splicing by this compound is not uniform across all genes. It leads to a global disruption of mRNA maturation, causing intron retention and exon skipping in a multitude of transcripts. The accumulation of incorrectly spliced mRNA triggers cellular stress responses and prevents the translation of functional proteins that are essential for cell survival and proliferation, including those that regulate the cell cycle and apoptosis. This disruption ultimately culminates in programmed cell death and the cessation of cell division.

Signaling Pathway for this compound-Induced Apoptosis and Cell Cycle Arrest

The diagram below illustrates the proposed signaling cascade initiated by this compound's interaction with the SF3B1 subunit, leading to G2/M phase cell cycle arrest and apoptosis. Inhibition of SF3B1 leads to aberrant splicing of key regulatory transcripts. This can alter the expression of proteins in the p53 family (such as p73), which in turn modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis. Concurrently, mis-splicing of cell cycle regulators contributes to arrest in the G2/M phase.

Quantitative Data: Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines. The primary literature reports half-maximal growth inhibitory concentrations (IC50) in the single-digit nanomolar range.[1] While a comprehensive public database of IC50 values for this compound across a wide panel of cell lines is not available, the table below summarizes its known potency.

| Compound | Cell Line(s) | Assay Type | Reported IC50 Range | Reference |

| This compound | Representative Human Cancer Cell Lines | Cell Proliferation Assay | Single-digit nM | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol, or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA).

Materials:

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately by flow cytometry.

-

Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to quantify the cell populations:

-

Lower-Left (Annexin V-/PI-): Viable cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)

-

Visualizations

Standard Experimental Workflow

The following diagram outlines a typical workflow for evaluating the antiproliferative effects of a compound like this compound.

References

Thailanstatin B as a Modulator of Pre-mRNA Splicing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thailanstatin B, a potent natural product that modulates pre-mRNA splicing. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of splicing modulators. This document details the molecular target of this compound, its effects on cellular processes, and methodologies for its study.

Introduction to Pre-mRNA Splicing and this compound

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding intervening sequences (introns) are removed from precursor messenger RNA (pre-mRNA) and coding sequences (exons) are ligated together to form mature messenger RNA (mRNA)[1]. This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex[1]. The spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and numerous associated proteins. The fidelity of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is implicated in various human diseases, including cancer.

The spliceosome's complexity and its heightened activity in cancer cells make it an attractive target for therapeutic intervention[2]. Thailanstatins, including this compound, are a family of natural products isolated from Burkholderia thailandensis that have been identified as potent inhibitors of the spliceosome[3][4][5]. These molecules exhibit significant antiproliferative activity against a range of cancer cell lines[3][5].

Mechanism of Action

This compound exerts its biological activity by targeting a core component of the spliceosome, the Splicing Factor 3b (SF3B) subunit 1 (SF3B1)[1][6]. SF3B1 is a crucial protein within the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.

The binding of this compound to SF3B1 is thought to interfere with the conformational changes necessary for the proper assembly and function of the spliceosome[7]. This inhibition stalls the splicing process, leading to an accumulation of pre-mRNA and the generation of aberrantly spliced transcripts. The resulting disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. While the precise binding affinity (Kd) of this compound to SF3B1 is not widely reported, its potent low nanomolar IC50 values in cellular and in vitro assays indicate a high-affinity interaction.

Signaling Pathway of Pre-mRNA Splicing and Inhibition by this compound

Caption: Pre-mRNA splicing pathway and the inhibitory action of this compound on SF3B1.

Quantitative Data

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values.

In Vitro Splicing Inhibition

| Compound | IC50 (µM)[3][4][5] |

| Thailanstatin A | 0.65 |

| This compound | 0.87 |

| Thailanstatin C | 1.30 |

| FR901464 | 0.65 |

Antiproliferative Activity (GI50, nM)

| Cell Line | Cancer Type | Thailanstatin A[3] | This compound [3] | Thailanstatin C[3] |

| DU-145 | Prostate Cancer | 1.11 | 1.89 | 2.89 |

| NCI-H232A | Non-small Cell Lung Cancer | 2.69 | 4.25 | 6.27 |

| MDA-MB-231 | Triple-negative Breast Cancer | 1.25 | 2.01 | 3.12 |

| SKOV-3 | Ovarian Cancer | 1.87 | 3.03 | 4.55 |

| H1975 | Non-small Cell Lung Cancer | 320 | >100 | - |

| N87 | Gastric Cancer | 59 | >100 | - |

| BT474 | Breast Cancer | 145 | >100 | - |

| MDA-MB-468 | Breast Cancer | 142 | >100 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Pre-mRNA Splicing Assay

This assay directly measures the inhibitory effect of a compound on the splicing machinery in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate (e.g., derived from the adenovirus major late promoter)

-

Splicing reaction buffer (containing ATP, MgCl₂, and other necessary salts)

-

This compound (dissolved in DMSO)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

Protocol:

-

Prepare splicing reactions by combining HeLa nuclear extract, 32P-labeled pre-mRNA, and splicing reaction buffer on ice.

-

Add this compound at various concentrations to the reaction mixtures. Include a DMSO-only control.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

Stop the reactions by adding a proteinase K-containing buffer and incubate to digest proteins.

-

Extract the RNA from the reaction mixtures using a phenol-chloroform extraction followed by ethanol precipitation.

-

Resuspend the RNA pellets in a formamide-containing loading buffer.

-

Separate the RNA products (pre-mRNA, mRNA, lariat intermediate, and free lariat) by denaturing PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the radioactive bands corresponding to the different RNA species using a phosphorimager. The IC50 is determined by plotting the percentage of spliced mRNA as a function of this compound concentration.[3]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the antiproliferative effects of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

If using a solubilization solution other than DMSO, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the GI50 value.[3]

SF3B1 Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cells expressing SF3B1

-

This compound (dissolved in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR thermocycler or heating blocks

-

Western blotting equipment and reagents (including a primary antibody against SF3B1)

Protocol:

-

Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.

-

Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble SF3B1 at elevated temperatures in the this compound-treated samples compared to the control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of this compound as a pre-mRNA splicing modulator.

Caption: A generalized workflow for characterizing this compound's splicing modulation activity.

Conclusion

This compound is a potent modulator of pre-mRNA splicing with significant antiproliferative activity in a variety of cancer cell lines. Its mechanism of action involves the direct inhibition of the core spliceosomal protein SF3B1, leading to widespread disruption of splicing and subsequent cell death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of this compound and other splicing modulators as potential cancer therapeutics. Further research into the precise molecular interactions and the full spectrum of downstream cellular consequences will be crucial for the clinical development of this promising class of compounds.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thailanstatin B In Vitro Splicing Assay

For Researchers, Scientists, and Drug Development Professionals

Thailanstatin B is a natural product that has been identified as a potent inhibitor of pre-mRNA splicing, a critical process in eukaryotic gene expression.[1][2][3] This document provides detailed protocols for utilizing an in vitro splicing assay to characterize the inhibitory activity of this compound. These protocols are intended for researchers in molecular biology, drug discovery, and related fields.

Application Notes

The in vitro splicing assay is a powerful cell-free system used to study the mechanism of pre-mRNA splicing and to identify and characterize splicing inhibitors.[4][5] This assay typically utilizes a radiolabeled pre-mRNA substrate and a splicing-competent nuclear extract, commonly prepared from HeLa cells.[4][6] The primary applications of this assay in the context of this compound include:

-

Determination of Inhibitory Potency (IC50): Quantifying the concentration of this compound required to inhibit 50% of the splicing activity.

-

Mechanism of Action Studies: Investigating the specific stage of spliceosome assembly or catalysis that is inhibited by this compound.[7]

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other derivatives and related compounds to understand the chemical features essential for its inhibitory function.

Thailanstatins, including this compound, exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2][8][9] This interaction stalls the assembly of the spliceosome, preventing the catalytic steps of splicing from occurring.[7]

Quantitative Data Summary

The inhibitory potency of Thailanstatins on in vitro pre-mRNA splicing has been determined for several analogs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | IC50 (µM) | Notes |

| Thailanstatin A | ~0.65 | Potent inhibitor of eukaryotic RNA splicing.[8] |

| Thailanstatin A Methyl Ester | ~0.4 | Shows dose-dependent inhibition of in vitro splicing.[7] |

| Thailanstatins A, B, & C | sub-µM to single-digit µM range | Inhibit pre-mRNA splicing as potently as the well-characterized inhibitor FR901464.[2][3] |

Experimental Protocols

Preparation of Splicing-Competent HeLa Cell Nuclear Extract

This protocol describes the preparation of nuclear extract from HeLa cells, which contains the necessary factors for in vitro splicing.[4][6]

Materials:

-

HeLa cells

-

Ice-cold 1x Phosphate-Buffered Saline (PBS)

-

Hypotonic buffer (e.g., Buffer A: 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)

-

High-salt buffer (e.g., Buffer C: 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT)

-

Dialysis buffer (e.g., Buffer D: 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT)

-

Protease inhibitors (e.g., PMSF)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Dialysis tubing

Procedure:

-

Harvest HeLa cells and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.[4]

-

Wash the cell pellet with ice-cold 1x PBS.[4]

-

Resuspend the pellet in 5 packed cell volumes (PCV) of hypotonic buffer and incubate on ice for 10 minutes to swell the cells.[4]

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge at low speed to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer and stir gently on ice for 30 minutes to extract nuclear proteins.[6]

-

Centrifuge at high speed (e.g., 25,000 x g) for 30 minutes at 4°C to pellet the nuclear debris.[6]

-

Collect the supernatant (nuclear extract) and dialyze it against a large volume of dialysis buffer for 4-5 hours at 4°C.[6]

-

Clarify the dialyzed extract by centrifugation.

-

Aliquot the final nuclear extract and store it at -80°C. Avoid repeated freeze-thaw cycles.[4]

In Vitro Splicing Assay with this compound

This protocol details the setup of the in vitro splicing reaction to assess the effect of this compound.[5][7]

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate (e.g., from a β-globin minigene)

-

This compound (dissolved in DMSO)

-

Splicing buffer components (HEPES-KOH pH 7.3, MgCl2, ATP, Creatine Phosphate)

-

RNase-free water

-

Proteinase K

-

Phenol/chloroform

-

Ethanol

Procedure:

-

Prepare a splicing reaction mixture on ice. For a standard 25 µL reaction, combine the following:

-

HeLa nuclear extract (typically 5-10 µL)[10]

-

Splicing buffer components (e.g., 1.0 µl of 25 × ATP/CP mixture, 1.0 µl of 80 mM MgCl2, 1.25 µl of 0.4 M Hepes-KOH pH 7.3)[5]

-

~20 fmol of 32P-labeled pre-mRNA[5]

-

This compound at various final concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only control.[7]

-

Adjust the final volume to 25 µL with RNase-free water.

-

-

Incubate the reactions at 30°C for 30-60 minutes.[7]

-

Stop the reaction by adding Proteinase K and incubating further to digest the proteins.[4]

-

Extract the RNA using phenol/chloroform.[4]

-

Precipitate the RNA with ethanol.[5]

-

Resuspend the RNA pellet in a formamide-containing loading dye.[5]

Analysis of Splicing Products

Procedure:

-

Denature the RNA samples by heating at 80-85°C for 3-5 minutes.[5]

-

Separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and products) on a denaturing polyacrylamide gel.[5][7]

-

Visualize the radiolabeled RNA bands by autoradiography.[2][4]

-

Quantify the band intensities using densitometry software.[11]

-

Calculate the splicing efficiency as the ratio of mRNA to the total of mRNA and pre-mRNA.

-

Plot the splicing efficiency against the log concentration of this compound to determine the IC50 value.[7][11]

Visualizations

Caption: Mechanism of this compound splicing inhibition.

Caption: In vitro splicing assay workflow.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]

- 10. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]

- 11. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thailanstatin B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin B is a potent small molecule inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] By targeting the SF3b subunit of the U2 snRNP complex, this compound effectively disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA and subsequent downstream effects on gene expression. This potent activity translates to significant antiproliferative effects in a variety of cancer cell lines, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[2]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction inhibits the catalytic activity of the spliceosome, preventing the precise removal of introns from pre-messenger RNA (pre-mRNA). The inhibition of splicing leads to a global disruption of gene expression, as unspliced or aberrantly spliced mRNA transcripts accumulate in the cell. These altered transcripts can lead to the production of non-functional or truncated proteins, or they may be targeted for degradation. Ultimately, the widespread disruption of proper gene expression triggers cellular stress responses, leading to cell cycle arrest and apoptosis.

Data Presentation

In Vitro Splicing Inhibition

| Compound | Assay | IC50 (nM) | Reference |

| Thailanstatin A | In Vitro Splicing Assay | ~650 | [3] |

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity across a range of human cancer cell lines, with GI50 (50% growth inhibition) values typically in the low nanomolar range. The antiproliferative potency of this compound is comparable to that of Thailanstatin A.[1][2] The following table summarizes the GI50 values for Thailanstatin A in various cancer cell lines, which can be used as a reference for designing experiments with this compound.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| DU-145 | Prostate Cancer | 1.11 | [3] |

| NCI-H232A | Lung Cancer | 2.69 | [3] |

| MDA-MB-231 | Breast Cancer | 1.58 | [3] |

| SKOV-3 | Ovarian Cancer | 2.14 | [3] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is a robust and reliable alternative to metabolic-based assays like the MTT assay.

Materials:

-

This compound

-

96-well cell culture plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48-72 hours).

-

Cell Fixation: Carefully add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Gently wash the plates five times with slow-running tap water and allow them to air dry completely.

-

SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

Western Blot Analysis

Western blotting can be used to analyze the expression levels of proteins involved in splicing, cell cycle regulation, and apoptosis following this compound treatment.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against SF3B1, Cyclin B1, CDK1, PARP, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

RNA Sequencing (RNA-Seq) Analysis

RNA-Seq is a powerful tool to investigate the global effects of this compound on pre-mRNA splicing and gene expression.

Workflow:

-

Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA of high quality.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) that are altered by this compound treatment.

-

Differential Gene Expression Analysis: Quantify gene expression levels and identify genes that are up- or downregulated upon this compound treatment.

-

Functional Annotation and Pathway Analysis: Perform gene ontology and pathway analysis on the differentially expressed and spliced genes to understand the biological processes affected by this compound.[7]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: SRB cell viability assay workflow.

Caption: this compound-induced apoptotic pathway.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Binding Affinity of Thailanstatin B to the SF3b Complex: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA), a fundamental step in eukaryotic gene expression. The SF3b complex is a core component of the U2 small nuclear RNP (snRNP) and plays a critical role in recognizing the branch point sequence within the intron.[1] Several natural products, including Pladienolide B, Spliceostatin A, and the Thailanstatins, have been identified as potent inhibitors of the spliceosome by targeting the SF3b complex.[1][2][3]

Thailanstatins A, B, and C were discovered through genomics-guided approaches from Burkholderia thailandensis and have demonstrated potent anti-proliferative activities in various cancer cell lines.[4] These compounds inhibit pre-mRNA splicing with potencies comparable to other known SF3b inhibitors.[4][5] Thailanstatin B, a structural analog of Thailanstatin A, is of significant interest for its potential therapeutic applications.[2] Accurate measurement of its binding affinity to the SF3b complex is a key step in its preclinical development.

Quantitative Data Summary

Direct measurements of the equilibrium dissociation constant (Kd) for the binding of this compound to the SF3b complex are not extensively reported in peer-reviewed literature. However, the half-maximal inhibitory concentration (IC50) for splicing inhibition serves as a reliable functional measure of the compound's potency, which is directly related to its binding affinity. The table below summarizes the available inhibitory concentrations for Thailanstatins.

| Compound | Assay Type | Value | Cell Line/System | Reference |

| Thailanstatin A | In vitro Splicing Inhibition | IC50 = 650 nM | Eukaryotic RNA Splicing | [6] |

| Thailanstatins (general) | In vitro Splicing Inhibition | IC50 in the single to sub-µM range | In vitro Splicing Assay | [7] |

| Thailanstatins (general) | Anti-proliferative Activity | GI50 in the single nM range | Human Cancer Cell Lines | [7] |

Note: IC50 values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

Two primary methods are presented here for assessing the interaction of this compound with the SF3b complex: an In Vitro Splicing Assay to measure functional inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.

In Vitro Splicing Assay

This assay measures the ability of this compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system, typically using nuclear extracts.

Principle: Radiolabeled pre-mRNA is incubated with nuclear extract in the presence of varying concentrations of the inhibitor. The splicing reaction products (mRNA, lariat intron, and intermediates) are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is quantified by the reduction in the formation of spliced mRNA and the accumulation of pre-mRNA.

Materials:

-

HeLa or other suitable cell line nuclear extract

-

T7 RNA Polymerase

-

Radiolabeled UTP (e.g., [α-³²P]UTP)

-

Pre-mRNA template with two exons and an intron (e.g., adenovirus major late (AdML) or MINX pre-mRNA)

-

This compound (dissolved in DMSO)

-

ATP, CTP, GTP

-

Creatine phosphate

-

Splicing reaction buffer (e.g., containing HEPES-KOH, KCl, MgCl₂, DTT)

-

Denaturing polyacrylamide gel (e.g., 12-15%)

-

Formamide loading buffer

-

Phosphorimager or X-ray film

Protocol:

-

Prepare Radiolabeled Pre-mRNA: Synthesize the pre-mRNA substrate in vitro using T7 RNA polymerase and a linearized DNA template, incorporating [α-³²P]UTP. Purify the labeled pre-mRNA.

-

Set up Splicing Reactions:

-

In a microcentrifuge tube, prepare a master mix of nuclear extract, ATP, creatine phosphate, and splicing buffer on ice.

-

Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.

-

Add the diluted this compound or DMSO to the splicing reaction mixtures to a final DMSO concentration of ≤1%.

-

Pre-incubate the reactions for 10-15 minutes at room temperature.

-

Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

-

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

RNA Extraction: Stop the reaction and extract the RNA using a suitable method (e.g., proteinase K digestion followed by phenol:chloroform extraction and ethanol precipitation).

-

Electrophoresis and Visualization:

-

Resuspend the RNA pellet in formamide loading buffer, denature at 95°C, and load onto a denaturing polyacrylamide gel.

-

Run the gel until adequate separation of pre-mRNA, mRNA, and splicing intermediates is achieved.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

-

Data Analysis: Quantify the band intensities for pre-mRNA and mRNA. Calculate the percentage of splicing inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a ligand to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Principle: Intact cells are treated with the compound of interest and then heated to a range of temperatures. At a given temperature, the unbound protein will denature and aggregate, while the ligand-bound protein will remain soluble. The amount of soluble target protein (SF3b1) at each temperature is then quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

-

Cancer cell line of interest (e.g., HeLa, K562)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Liquid nitrogen

-

PCR tubes or strips

-

Thermal cycler or heating block

-

Ultracentrifuge

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against SF3b1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment:

-

Culture cells to a sufficient density.

-

Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free medium.

-

-

Harvesting and Lysis:

-

Harvest the cells and wash with ice-cold PBS containing protease and phosphatase inhibitors.

-

Resuspend the cell pellet in PBS with inhibitors and divide the cell suspension into aliquots in PCR tubes.

-

-

Heat Treatment:

-

Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

-

Western Blot Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against SF3b1, followed by an HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Detect the signal using a chemiluminescence substrate and an imager.

-

Quantify the band intensities for SF3b1 at each temperature for both the this compound-treated and DMSO-treated samples.

-

Plot the percentage of soluble SF3b1 relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample compared to the control indicates stabilization and therefore direct binding.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound inhibits pre-mRNA splicing by binding to the SF3b complex.

Caption: Workflow for the in vitro splicing inhibition assay.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Measuring the binding affinity of this compound to its target, the SF3b complex, is essential for its characterization as a potential therapeutic agent. While direct biophysical measurements of Kd may require specialized techniques and purified components, the described in vitro splicing assay and cellular thermal shift assay provide robust and reliable methods to quantify the functional consequences of this binding and to confirm target engagement in a cellular environment. These protocols offer a solid foundation for researchers to investigate the molecular pharmacology of this compound and other SF3b-targeting spliceosome inhibitors.

References

- 1. lucris.lub.lu.se [lucris.lub.lu.se]

- 2. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening for Splicing Inhibitors Like Thailanstatin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals